![molecular formula C6H9BrO2S B2374253 4-(Bromomethyl)-2lambda6-thiabicyclo[2.1.1]hexane 2,2-dioxide CAS No. 2408975-48-2](/img/structure/B2374253.png)

4-(Bromomethyl)-2lambda6-thiabicyclo[2.1.1]hexane 2,2-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

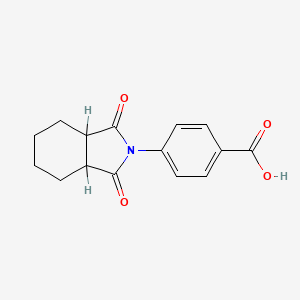

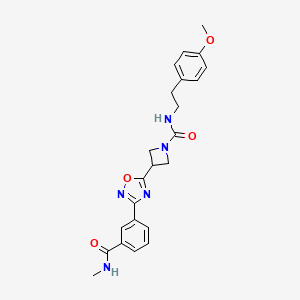

The compound “4-(Bromomethyl)-2lambda6-thiabicyclo[2.1.1]hexane 2,2-dioxide” is a type of saturated bicyclic structure . These structures are increasingly important in the development of bio-active compounds . The compound has a molecular weight of 177.04 .

Synthesis Analysis

The synthesis of such compounds involves an efficient and modular approach . This strategy is based on the use of photochemistry to access new building blocks via [2+2] cycloaddition . The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .Molecular Structure Analysis

The molecular structure of the compound is represented by the InChI code: 1S/C6H9BrO/c7-3-6-1-5 (2-6)8-4-6/h5H,1-4H2 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are based on the use of photochemistry . This involves accessing new building blocks via [2+2] cycloaddition .Physical And Chemical Properties Analysis

The compound has a molecular weight of 177.04 .Scientific Research Applications

Gas Separation and Purification

Metal–organic frameworks (MOFs) have shown promising applications in gas separation and purification due to their unique pore structures and surfaces, which enable differential recognition of small gas molecules. The research focuses on discovering microporous MOFs and highlights their application in various gas separations, such as carbon dioxide capture and the separation of hydrocarbon mixtures (Lin et al., 2017).

Flame Retardancy and Environmental Concerns

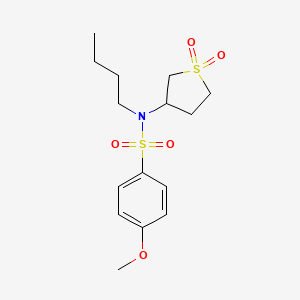

Novel brominated flame retardants (NBFRs), including compounds like 4-(Bromomethyl)-2λ6-thiabicyclo[2.1.1]hexane 2,2-dioxide, are increasingly used and have raised concerns about their occurrence and potential risks in indoor air, dust, consumer goods, and food. Research emphasizes the need for more comprehensive studies on the environmental fate and toxicity of these compounds to address knowledge gaps and optimize analytical methods (Zuiderveen et al., 2020).

Environmental Pollutants

Hexabromocyclododecanes (HBCDs), similar in function to 4-(Bromomethyl)-2λ6-thiabicyclo[2.1.1]hexane 2,2-dioxide, are used as flame retardants and have become ubiquitous contaminants due to their extensive use and properties. Studies have found them in various environmental compartments and have highlighted the need for further research on their transfer from products into the environment, their time trends, and their effects on terrestrial organisms, including humans (Covaci et al., 2006).

Titanium Dioxide Nanoparticles in Medicine

While not directly related to 4-(Bromomethyl)-2λ6-thiabicyclo[2.1.1]hexane 2,2-dioxide, titanium dioxide nanoparticles have been extensively studied for their photoactivity and potential in medical therapies, such as photodynamic therapy for treating various diseases. This demonstrates the growing interest in employing unique compounds for innovative medical applications (Ziental et al., 2020).

Flame Retardancy and Dielectric Properties

Cyclotriphosphazene compounds, which share structural similarities with 4-(Bromomethyl)-2λ6-thiabicyclo[2.1.1]hexane 2,2-dioxide, are investigated for their flame retardancy and dielectric properties. These compounds are noted for their low toxicity and less smoke production, making them suitable for various applications, including electrical fields due to their dielectric properties (Usri et al., 2021).

Safety And Hazards

Future Directions

properties

IUPAC Name |

4-(bromomethyl)-2λ6-thiabicyclo[2.1.1]hexane 2,2-dioxide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO2S/c7-3-6-1-5(2-6)10(8,9)4-6/h5H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAFOANWOWKNCAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1(CS2(=O)=O)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Bromomethyl)-2lambda6-thiabicyclo[2.1.1]hexane 2,2-dioxide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-Thia-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2374171.png)

methyl}-4-(5-methyl-1H-pyrazol-1-yl)benzamide](/img/structure/B2374174.png)

![2-(4-fluorobenzyl)-4-(p-tolyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2374178.png)

![[3-(Triazol-1-ylmethyl)azetidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2374183.png)

![2-[5-(2,4-Dichlorobenzoyl)thiophen-2-yl]acetamide](/img/structure/B2374193.png)